Zardaverine

Übersicht

Beschreibung

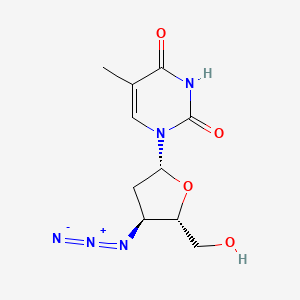

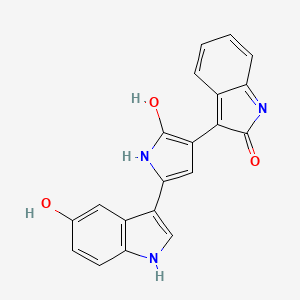

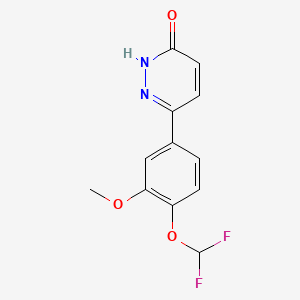

Zardaverine is a pyridazinone derivative where pyridazin-3 (2H)-one is substituted at C-6 with a 4-(difluoromethoxy)-3-methoxyphenyl group . It is a dual-selective PDE3/4 phosphodiesterase inhibitor . Studies suggest that it may have useful anti-cancer properties .

Molecular Structure Analysis

Zardaverine has the molecular formula C12H10F2N2O3 . It is an organofluorine compound and a pyridazinone .

Physical And Chemical Properties Analysis

Zardaverine has a molar mass of 268.22 g/mol . It is a solid at room temperature . Unfortunately, specific information on its physical and chemical properties like odor, pH, melting point, boiling point, and flash point are not available .

Wissenschaftliche Forschungsanwendungen

Antitumor Activity Against Hepatocellular Carcinoma

Zardaverine exhibits potent and selective antitumor activity against hepatocellular carcinoma (HCC), both in vitro and in vivo . It inhibits the proliferation of certain HCC cells, indicating that its antitumor activity is independent of its phosphodiesterase (PDE) 3/4 inhibition and intracellular cAMP levels . This suggests that Zardaverine may have potential as targeted therapies for some HCC .

Regulation of Cell Cycle-Associated Proteins

Zardaverine induces G 0 /G 1 phase cell cycle arrest of sensitive HCC cells through dysregulating cell cycle-associated proteins, including Cdk4, Cdk6, Cdk2, Cyclin A, Cyclin E, p21, and Rb . Notably, Rb expression was reversely related to the cell sensitivity to Zardaverine .

Bronchodilator

Zardaverine acts as a potent bronchodilator . It is a selective PDE-isozymes inhibitor and applies a positive inotropic action on heart muscle in vitro .

Inhibition of Platelet PDE-III

Zardaverine reduces the cGMP-inhibitable PDE-III from platelets . This suggests its potential application in conditions where platelet aggregation needs to be controlled.

Inhibition of Canine Trachea and PMN Cells PDE-IV

Zardaverine inhibits the rolipram-inhibitable PDE-IV from canine trachea and polymorphonuclear (PMN) cells . This indicates its potential use in respiratory conditions.

Limiting Tissue Recruitment of PMNs

Zardaverine has been tested in vivo for its ability to limit tissue recruitment of PMNs in a murine air pouch model . This suggests its potential use in inflammatory conditions.

Inhibition of Cytokine Release

In vitro treatment of lipopolysaccharide-stimulated PMNs with Zardaverine inhibited the release of interleukin-8, tumor necrosis factor-α, and matrix metalloproteinase-9 . This indicates its potential use in conditions where cytokine release needs to be controlled.

Safety And Hazards

Zardaverine may be harmful by inhalation, ingestion, or skin absorption . It may cause eye, skin, or respiratory system irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment and ensure adequate ventilation .

Zukünftige Richtungen

Zardaverine may have potential as targeted therapies for some hepatocellular carcinoma (HCC), and the likely mechanism of action underlying its selective antitumor activity may be related to its regulation of Rb or Rb-associated signaling in cell cycles . The diversification of PDE inhibitors will continue to grow thanks to the molecules in preclinical development and the ongoing research involving drugs in clinical development .

Eigenschaften

IUPAC Name |

3-[4-(difluoromethoxy)-3-methoxyphenyl]-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F2N2O3/c1-18-10-6-7(2-4-9(10)19-12(13)14)8-3-5-11(17)16-15-8/h2-6,12H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMQDJPMQIHLPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NNC(=O)C=C2)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8042559 | |

| Record name | Zardaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Zardaverine | |

CAS RN |

101975-10-4 | |

| Record name | Zardaverine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101975-10-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zardaverine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101975104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zardaverine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02918 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Zardaverine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8042559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ZARDAVERINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TQ358GWH6Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Zardaverine's primary mechanism of action?

A1: Zardaverine is a dual-selective phosphodiesterase (PDE) 3/4 inhibitor. [] This means it primarily blocks the activity of PDE3 and PDE4 enzymes. []

Q2: How does Zardaverine's inhibition of PDE3 and PDE4 impact cellular processes?

A2: By inhibiting PDE3 and PDE4, Zardaverine prevents the breakdown of cyclic adenosine monophosphate (cAMP). [] This leads to increased intracellular cAMP levels. []

Q3: What are the downstream consequences of elevated cAMP levels caused by Zardaverine?

A3: Increased cAMP levels can lead to a variety of downstream effects depending on the cell type. In smooth muscle cells, it typically results in relaxation, contributing to bronchodilation. [] In inflammatory cells like neutrophils and eosinophils, it can suppress the release of pro-inflammatory mediators and reduce cell activation. [, ]

Q4: Is Zardaverine's antitumor activity solely dependent on PDE3/4 inhibition?

A4: Recent studies suggest that Zardaverine's antitumor activity, particularly in hepatocellular carcinoma (HCC) cells, might be independent of its PDE3/4 inhibitory action and cAMP levels. [] Further research is needed to elucidate the exact mechanism in this context.

Q5: What is the molecular formula and weight of Zardaverine?

A5: Zardaverine has the molecular formula C12H10F2N2O3 and a molecular weight of 268.22 g/mol. []

Q6: Is there any spectroscopic data available for Zardaverine?

A6: Unfortunately, the provided research abstracts don't provide detailed spectroscopic data for Zardaverine.

Q7: Is there information available regarding the material compatibility and stability of Zardaverine under various conditions?

A7: The provided research abstracts primarily focus on the pharmacological properties and do not delve into the material compatibility and stability of Zardaverine.

Q8: Does Zardaverine exhibit any catalytic properties?

A8: Zardaverine is an enzyme inhibitor, specifically targeting PDE3 and PDE4, and does not possess catalytic properties itself. []

Q9: Have there been any computational studies to understand Zardaverine's interaction with PDE4?

A9: Yes, molecular dynamics (MD) simulations have been used to investigate the binding interactions of Zardaverine within the catalytic domain of human and C. elegans PDE4. [] These studies help explain the observed differences in binding affinities between the two species.

Q10: Have any QSAR models been developed for Zardaverine or related compounds?

A10: While the provided abstracts don't mention specific QSAR models for Zardaverine, research focusing on the design and synthesis of novel pyridazinone derivatives, including triazolylpyridazinones, highlights their potential as antihypertensive agents. [] This suggests that QSAR models might be employed in the development of these compounds.

Q11: How does the structure of Zardaverine contribute to its PDE inhibitory activity?

A11: While specific SAR details for Zardaverine are not provided in the abstracts, research on N-acylhydrazones (NAHs), structurally similar to Zardaverine, offers insights into the critical structural features for PDE4 inhibition. [] Molecular modeling studies, using Zardaverine as a reference, aided in identifying key pharmacophoric elements.

Q12: Are there structural modifications that could potentially enhance Zardaverine's selectivity for PDE4 over PDE3?

A12: Research comparing the effects of various PDE inhibitors on human eosinophil functions indicates that achieving selective inhibition of PDE4 over PDE3 in a cellular context can be challenging. [] This highlights the complexity of designing highly selective PDE inhibitors and suggests that achieving the desired selectivity profile may require extensive structural modifications and careful optimization.

Q13: What is known about the stability of Zardaverine under various conditions and formulation strategies to improve its pharmaceutical properties?

A13: The provided abstracts primarily focus on the pharmacological activity of Zardaverine and don't offer information regarding its stability under various conditions or formulation strategies.

Q14: Is there information available about SHE regulations and compliance related to Zardaverine?

A14: The provided research abstracts do not discuss SHE regulations or compliance specific to Zardaverine.

Q15: What is the typical route of administration for Zardaverine in research settings?

A15: Zardaverine has been administered via various routes in different research settings, including intravenous, oral, and inhalation. [, , ] The choice of administration route depends on the specific research question and the desired pharmacokinetic profile.

Q16: Are there significant differences in the pharmacokinetics of Zardaverine when administered via different routes?

A16: Although the provided abstracts don't offer a detailed pharmacokinetic comparison between different routes of administration, it's important to note that the pharmacokinetic profile of a drug can vary significantly depending on the route. For instance, oral administration is often associated with first-pass metabolism, potentially impacting the drug's bioavailability. []

Q17: What is the duration of action of Zardaverine's bronchodilatory effect after inhalation?

A17: Studies on the bronchodilatory effect of inhaled Zardaverine in asthma patients revealed a modest and relatively short-lasting effect. [] The maximum bronchodilation was observed approximately 1 hour post-inhalation, with considerable variability in the duration of action among patients.

Q18: Has Zardaverine demonstrated efficacy in inhibiting tumor growth in preclinical models?

A18: Zardaverine has exhibited potent and selective antitumor activity against hepatocellular carcinoma (HCC) cells both in vitro and in vivo. [] The in vivo studies provide evidence for its potential as a targeted therapy for certain types of HCC.

Q19: What type of in vitro assays are used to assess Zardaverine's effects on inflammatory cells?

A19: Researchers employ various in vitro assays to study Zardaverine's impact on inflammatory cells. These include measuring superoxide anion generation, assessing the release of granule constituents like eosinophil cationic protein (ECP) and eosinophil-derived neurotoxin (EDN), and analyzing cytokine production, such as TNF-α. [, ]

Q20: Have there been any clinical trials investigating the therapeutic potential of Zardaverine in humans?

A21: While the provided research abstracts do not cite specific clinical trials for Zardaverine, they mention that it was initially developed as a potential therapeutic agent for asthma. [] This suggests that there might have been earlier clinical trials exploring its use in this context.

Q21: Is there information about resistance mechanisms to Zardaverine and potential cross-resistance with other compounds?

A21: The provided abstracts mainly focus on the pharmacological characterization of Zardaverine and don't provide details about potential resistance mechanisms or cross-resistance with other compounds.

Q22: Is there information regarding the toxicology and safety profile of Zardaverine?

A23: While the research abstracts highlight the potential therapeutic benefits of Zardaverine, they also acknowledge potential side effects. Some individuals experienced side effects like headache, drowsiness, vertigo, and nausea after inhaling Zardaverine. [] Further research is crucial to thoroughly evaluate its safety profile, particularly in the context of long-term use.

Q23: Are there any known biomarkers associated with the efficacy or adverse effects of Zardaverine?

A23: The research abstracts primarily focus on the pharmacological properties of Zardaverine and don't provide information about specific biomarkers related to its efficacy or potential adverse effects.

Q24: What analytical methods have been employed to quantify Zardaverine levels in biological samples?

A26: High-performance liquid chromatography (HPLC) coupled with automated precolumn clean-up and direct sample injection has been used for the sensitive determination of Zardaverine in human serum. []

Q25: Are there studies investigating the environmental impact and degradation of Zardaverine?

A25: The provided abstracts do not contain information regarding the environmental impact or degradation pathways of Zardaverine.

Q26: What is known about the dissolution rate and solubility of Zardaverine?

A26: The provided abstracts primarily focus on Zardaverine's pharmacological activities and do not provide details about its dissolution rate or solubility in various media.

Q27: Are there details available regarding the validation of analytical methods used to characterize Zardaverine?

A27: The abstracts do not provide detailed information about the validation procedures for analytical methods used in Zardaverine research.

Q28: Is there information about the quality control and assurance measures taken during Zardaverine's development and manufacturing?

A28: The research abstracts do not discuss quality control or assurance procedures specific to Zardaverine.

Q29: Does Zardaverine elicit any significant immunological responses?

A29: The provided abstracts do not address the immunogenicity of Zardaverine or its potential to induce immunological responses.

Q30: Are there any known interactions between Zardaverine and drug transporters?

A30: The research abstracts do not provide information about potential interactions between Zardaverine and drug transporters.

Q31: What is known about Zardaverine's potential to influence drug-metabolizing enzymes?

A31: The research abstracts do not discuss the potential for Zardaverine to induce or inhibit drug-metabolizing enzymes.

Q32: Is there information on the biocompatibility and biodegradability of Zardaverine?

A32: The provided research abstracts primarily focus on the pharmacological aspects of Zardaverine and do not provide details about its biocompatibility or biodegradability.

Q33: What are some potential alternatives or substitutes for Zardaverine in research or clinical settings?

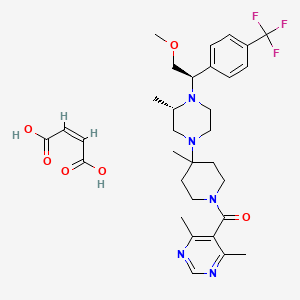

A35: Roflumilast, a selective PDE4 inhibitor, is one example of an alternative that has been investigated for its therapeutic potential in respiratory diseases. [] Other PDE inhibitors, particularly those with selective or dual-selective profiles for specific PDE isozymes, could also be considered as potential alternatives depending on the research question or therapeutic target.

Q34: Are there specific guidelines for the recycling and waste management of Zardaverine?

A34: The provided research abstracts do not offer information about specific guidelines for the recycling or waste management of Zardaverine.

Q35: What are some valuable resources for researchers interested in exploring Zardaverine further?

A35: Access to databases like PubMed, ScienceDirect, and Web of Science is crucial for staying updated on the latest research related to Zardaverine. Additionally, utilizing molecular modeling software and exploring available crystal structures of PDE enzymes can provide valuable insights into the drug's interactions with its targets.

Q36: What are some significant milestones in the research and development of Zardaverine?

A38: While specific historical milestones are not detailed in the provided abstracts, Zardaverine's initial development as a potential therapeutic agent for asthma marks a significant point in its research history. [] Additionally, its more recent investigation as a potential antitumor agent, particularly for HCC, represents another important milestone in understanding its broader therapeutic potential. []

Q37: Are there any emerging cross-disciplinary applications or synergies involving Zardaverine research?

A39: The exploration of Zardaverine's antitumor activity in HCC highlights the growing synergy between traditional pharmacology and cancer biology. [] This cross-disciplinary approach holds promise for identifying new therapeutic applications for existing drugs.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[[3-(3,4-dihydroxyphenyl)propanoylamino]carbamothioylamino]-5-phenylthiophene-3-carboxylate](/img/structure/B1683549.png)